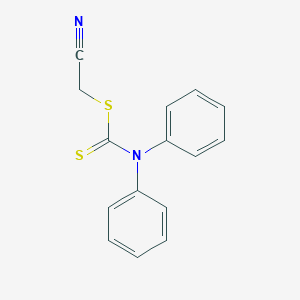

Cyanomethyl diphenylcarbamodithioate

Description

Contextualization within Dithiocarbamate (B8719985) Chemistry

Dithiocarbamates are a class of organosulfur compounds characterized by the functional group R₂NCS₂⁻. The chemistry of dithiocarbamates is rich and varied, with applications ranging from agriculture to medicine. In the realm of materials science, they are of particular interest for their ability to act as ligands for metal complexes and as crucial components in polymerization processes.

Cyanomethyl diphenylcarbamodithioate belongs to the family of dithiocarbamates and is distinguished by the presence of a cyanomethyl group and two phenyl groups attached to the nitrogen atom. This specific combination of substituents imparts a high degree of control in certain chemical transformations, particularly in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. The electronic properties of the diphenylamino group and the activating nature of the cyanomethyl group are pivotal to its function as a chain transfer agent. The synthesis of such dithiocarbamates can be achieved through the reaction of a secondary amine with carbon disulfide in the presence of a base, followed by reaction with a suitable alkylating agent, in this case, bromoacetonitrile. acs.org

Significance in Contemporary Organic Synthesis and Polymer Science

The primary significance of this compound lies in its role as a highly effective RAFT agent. sigmaaldrich.com RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions (low polydispersity index, PDI). rsc.org Dithiocarbamates, such as this compound, are particularly well-suited for controlling the polymerization of a class of monomers known as less-activated monomers (LAMs), which includes commercially important monomers like vinyl acetate (B1210297). researchgate.netmdpi.com

The ability to polymerize vinyl acetate in a controlled manner is a significant achievement, as it allows for the creation of well-defined poly(vinyl acetate) (PVAc) and its derivatives. PVAc is a versatile polymer with numerous applications, and the use of this compound as a RAFT agent opens up new possibilities for creating advanced materials, such as block copolymers with unique properties. alfachemic.com The end-group functionality of the resulting polymer contains the diphenylcarbamodithioate group, which can be further utilized for subsequent polymerization steps to generate more complex structures like diblock copolymers. alfachemic.com

While its primary application is in polymer science, the cyanomethyl group itself is a valuable functional handle in organic synthesis. Nitriles can be readily converted into other functional groups such as amines and carboxylic acids, making cyanomethyl-containing compounds useful intermediates in the synthesis of more complex molecules. nih.gov

Overview of Key Academic Research Areas

The unique properties of this compound have spurred research in several key areas:

Controlled Polymerization of Vinyl Esters: A significant body of research focuses on the use of this compound and related dithiocarbamates for the controlled polymerization of vinyl acetate and vinyl benzoate (B1203000). sigmaaldrich.com Researchers have explored the kinetics of these polymerizations, the degree of control over molecular weight and polydispersity, and the synthesis of well-defined homopolymers and block copolymers. rsc.orgsigmaaldrich.com For instance, studies have demonstrated the synthesis of poly(vinyl acetate) with a number average molecular weight (Mn) of 5,000 g/mol and a low polydispersity index (PDI) of less than 1.2, indicating excellent control over the polymerization process. sigmaaldrich.com

Synthesis of Advanced Polymer Architectures: The "living" nature of RAFT polymerization mediated by this compound allows for the synthesis of complex polymer architectures. This includes the preparation of block copolymers by sequential monomer addition. For example, poly(vinyl acetate) synthesized using this RAFT agent can act as a macro-chain transfer agent for the polymerization of a second monomer, leading to the formation of a diblock copolymer. alfachemic.com

Development of Novel Materials: Research has extended to the incorporation of polymers synthesized using this compound into new materials with advanced functionalities. A notable example is the development of a gas sensor based on a composite of poly(vinylacetate)this compound (PVACMDT), poly(vinyl acetate) (PVAc), and carbon black (CB). sapub.org In this application, the controlled synthesis of the polymer component is crucial for achieving a homogeneous composite with reliable sensing properties. sapub.org

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂N₂S₂ | sigmaaldrich.com |

| Molecular Weight | 284.40 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Assay | 97% (HPLC) | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Interactive Data Table: Research Findings on Polymers Synthesized with this compound

| Polymer System | Monomer | Mn ( g/mol ) | PDI | Application | Reference |

| PVAc-RAFT | Vinyl Acetate | 5,000 | <1.2 | Precursor for block copolymers | sigmaaldrich.com |

| PVACMDT/PVAc/CB Composite | Vinyl Acetate | - | - | Gas Sensor | sapub.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N2S2 |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

cyanomethyl N,N-diphenylcarbamodithioate |

InChI |

InChI=1S/C15H12N2S2/c16-11-12-19-15(18)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2 |

InChI Key |

MYKFCCXEAFCDMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=S)SCC#N |

Origin of Product |

United States |

Synthetic Methodologies for Cyanomethyl Diphenylcarbamodithioate and Analogous Structures

Precursor Synthesis and Reaction Pathways for the Target Compound

Cyanomethyl diphenylcarbamodithioate belongs to the dithiocarbamate (B8719985) class of compounds, which are notable for their application as Reversible Addition-Fragmentation chain-Transfer (RAFT) agents in controlled radical polymerization. specificpolymers.com The synthesis of this target compound is a sequential process involving the preparation of a dithiocarbamate salt precursor followed by its reaction with a cyanomethylating agent.

The primary precursor, the diphenylcarbamodithioate anion, is typically synthesized by reacting diphenylamine (B1679370) with carbon disulfide in the presence of a base, such as sodium hydroxide (B78521) or a tertiary amine. This reaction involves the nucleophilic attack of the secondary amine on the carbon of the carbon disulfide.

The subsequent and final step in the pathway is the nucleophilic substitution reaction between the generated diphenylcarbamodithioate salt and a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile. The dithiocarbamate anion acts as the nucleophile, displacing the halide from the cyanomethyl electrophile to form the stable S-C bond, yielding the final product, this compound. This method is a common and effective strategy for creating dithiocarbamate-based RAFT agents. researchgate.netmdpi.com

Reaction Pathway:

Step 1: Formation of the Dithiocarbamate Salt (C₆H₅)₂NH + CS₂ + NaOH → (C₆H₅)₂NCS₂⁻Na⁺ + H₂O

Step 2: Synthesis of this compound (C₆H₅)₂NCS₂⁻Na⁺ + ClCH₂CN → (C₆H₅)₂NC(=S)SCH₂CN + NaCl

General Approaches to Cyanomethyl Derivatization

Beyond the specific synthesis of the title compound, several general methodologies exist for the introduction of cyanomethyl groups into organic molecules. These methods often rely on transition-metal catalysis to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.

Palladium-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles

A powerful method for synthesizing molecules containing a cyanomethyl group is the palladium-catalyzed difunctionalization of alkenes. This approach allows for the simultaneous formation of two new bonds across a C=C double bond. Specifically, the synthesis of 2-cyanomethyl indane derivatives has been achieved through the Pd-catalyzed coupling of 2-allylphenyl triflates with various alkyl nitriles. rsc.org

These reactions are effectively catalyzed by a preformed BrettPhosPd(allyl)(Cl) complex. The proposed mechanism involves the oxidative addition of the aryl or alkenyl triflate to the Pd(0) catalyst, followed by coordination of the tethered alkene. A subsequent anti-nucleopalladation step forms an aryl(alkyl)palladium(II) complex, which then undergoes reductive elimination to furnish the final indane product. rsc.org This methodology has been successfully applied to cyclic alkenyl triflates, providing access to unsaturated, fused heterocyclic systems bearing a cyanomethyl group. rsc.org

| Alkenyl Triflate Substrate | Alkyl Nitrile | Catalyst System | Product | Yield |

|---|---|---|---|---|

| 2-Allylphenyl triflate | Acetonitrile | BrettPhosPd(allyl)(Cl), Cs₂CO₃ | 2-(Cyanomethyl)indane | Trace |

| 2-Allylphenyl triflate | Ethyl Cyanoacetate | BrettPhosPd(allyl)(Cl), Cs₂CO₃ | Ethyl 2-(cyanomethyl)-2,3-dihydro-1H-indene-2-carboxylate | Trace |

| Cyclic Alkenyl Triflate (5a) | Phenylacetonitrile | BrettPhosPd(allyl)(Cl), Cs₂CO₃ | Fused Bicyclic Product (6a) | 85% |

| Cyclic Alkenyl Triflate (5b) | Phenylacetonitrile | BrettPhosPd(allyl)(Cl), Cs₂CO₃ | Fused Bicyclic Product (6b) | 91% |

| Cyclic Alkenyl Triflate (5c) | Phenylacetonitrile | BrettPhosPd(allyl)(Cl), Cs₂CO₃ | Fused Heterocyclic Product (6c) | 65% |

Cyanomethylation via C-C Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming C-C bonds. Cyanomethylation can be achieved through various coupling strategies, including reactions involving pre-functionalized starting materials or direct C-H activation.

One notable method is a palladium-catalyzed, one-pot protocol for the cyanomethylation of aryl halides. This process utilizes isoxazole-4-boronic acid pinacol (B44631) ester as a cyanomethyl surrogate. The reaction proceeds through a sequence of a Suzuki coupling, followed by a base-induced fragmentation and deformylation to yield the desired arylacetonitrile. This transformation is effective for a wide range of aryl bromides under optimized conditions using a PdCl₂(dppf) catalyst. rsc.org

A more atom-economical approach involves the direct dehydrogenative cross-coupling of a C(sp²)-H bond in arylamines with a C(sp³)-H bond in acetonitrile. This reaction is promoted by an iron(II) chloride (FeCl₂) catalyst and a di-tert-butyl peroxide (DTBP) oxidant. The amino group on the aromatic ring is crucial as it directs the cyanomethylation to the ortho position. This method works for various aromatic systems, including benzenes and pyridines, and is particularly effective for substrates containing electron-withdrawing groups.

| Substrate (C5-Substituted 2-Aminopyridine) | Electron-Withdrawing Group (EWG) at C5 | Catalyst/Reagent | Product | Yield |

|---|---|---|---|---|

| 5-Chloro-2-aminopyridine | -Cl | FeCl₂, DTBP | 2-(2-Amino-5-chloropyridin-3-yl)acetonitrile | 80% |

| 5-Bromo-2-aminopyridine | -Br | FeCl₂, DTBP | 2-(2-Amino-5-bromopyridin-3-yl)acetonitrile | 75% |

| 5-Iodo-2-aminopyridine | -I | FeCl₂, DTBP | 2-(2-Amino-5-iodopyridin-3-yl)acetonitrile | 63% |

| Ethyl 6-aminopyridine-3-carboxylate | -CO₂Et | FeCl₂, DTBP | Ethyl 6-amino-5-(cyanomethyl)pyridine-3-carboxylate | 52% |

| 5-(Trifluoromethyl)-2-aminopyridine | -CF₃ | FeCl₂, DTBP | 2-(2-Amino-5-(trifluoromethyl)pyridin-3-yl)acetonitrile | 41% |

Synthesis of Heterocyclic Cyanomethyl Derivatives

The cyanomethyl group is a key substituent in many heterocyclic compounds. Specialized synthetic routes have been developed using versatile precursors that contain the cyano moiety. Cyanoacetohydrazide is a particularly useful building block as it possesses multiple reactive functional groups (cyano, active methylene (B1212753), carbonyl, amido, and hydrazino groups). researchgate.net

For example, heating cyanoacetohydrazide with formamide (B127407) can lead to the formation of 5-cyanomethyl-1,2,4-triazole. researchgate.net The specific functional groups of cyanoacetohydrazide that participate in the cyclization reaction depend on the co-reactants and the reaction conditions, allowing for the synthesis of a wide array of different heterocyclic systems. researchgate.net

Another fundamental precursor for cyanomethylated heterocycles is hydrogen cyanide (HCN) itself. The tetramer of HCN, diaminomaleonitrile (B72808) (DAMN), is an industrially significant intermediate. Through photochemical or non-photochemical pathways, DAMN can be converted into 4-amino-5-cyanoimidazole, a crucial precursor for the synthesis of purines, which are fundamental components of nucleic acids.

Reversible Addition Fragmentation Chain Transfer Raft Polymerization Mediated by Cyanomethyl Diphenylcarbamodithioate

Fundamental Principles of Controlled Radical Polymerization

Controlled radical polymerization, also known as living radical polymerization, encompasses a variety of techniques that enable the synthesis of polymers with predetermined molecular weights, low dispersity (narrow molecular weight distribution), and complex architectures such as block copolymers. sigmaaldrich.comresearchgate.net Unlike conventional free radical polymerization, which is characterized by rapid and uncontrolled chain growth and termination, controlled radical polymerization methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains. researchgate.net This equilibrium ensures that all polymer chains are initiated simultaneously and grow at a similar rate, minimizing premature termination events. researchgate.net

The three primary techniques in controlled radical polymerization are Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and RAFT polymerization. sigmaaldrich.com RAFT, discovered in 1998, utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization via a reversible chain-transfer process. nih.gov This method is particularly noted for its tolerance to a wide array of functional groups in both the monomer and solvent. nih.gov

Mechanistic Role of Cyanomethyl Diphenylcarbamodithioate as a RAFT Agent

This compound belongs to the dithiocarbamate (B8719985) class of RAFT agents. Its effectiveness in controlling the polymerization of less activated monomers, such as vinyl esters, is attributed to the specific electronic and steric properties of its constituent groups. The diphenylamino group acts as the 'Z' group, modulating the stability of the intermediate radical, while the cyanomethyl group serves as the 'R' group, the leaving group that reinitiates polymerization.

Elucidation of Chain Transfer Processes

The RAFT mechanism involves a series of steps starting with initiation by a conventional radical source. The propagating polymer chain then adds to the thiocarbonyl group of the this compound, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating chain or the cyanomethyl radical (R•). This newly formed cyanomethyl radical can then initiate the polymerization of a new monomer, starting a new polymer chain. This reversible process of addition and fragmentation allows for the rapid transfer of the thiocarbonylthio group between growing polymer chains, ensuring that all chains have an equal opportunity to propagate. This degenerative transfer process is key to achieving a low dispersity. mdpi.com

Investigation of Thiocarbonylthio End-Group Fidelity

A crucial aspect of RAFT polymerization is the retention of the thiocarbonylthio end-group on the polymer chains. This "living" characteristic allows for the synthesis of block copolymers and other complex architectures through subsequent polymerization steps. The fidelity of this end-group is critical for such post-polymerization modifications. nih.govrsc.org Studies on polymers synthesized using dithiocarbamate RAFT agents have shown that the thiocarbonylthio end-group can be readily modified or removed if desired, for example, through reactions with nucleophiles or radical-induced reduction. nih.govrsc.org This versatility allows for the production of polymers with specific end-group functionalities.

Influence on Dispersity and Molecular Weight Control

The choice of RAFT agent is paramount in achieving good control over the molecular weight and dispersity (Đ) of the resulting polymer. For less activated monomers like vinyl acetate (B1210297), dithiocarbamates such as this compound have been shown to be effective. acs.org The use of these agents allows for a linear increase in molecular weight with monomer conversion, a hallmark of a controlled polymerization process. The resulting polymers typically exhibit low dispersity values, often below 1.5, indicating a narrow molecular weight distribution. nih.gov The concentration of the RAFT agent relative to the initiator is a key parameter in controlling the final molecular weight of the polymer. mdpi.com

Controlled Polymerization of Diverse Monomer Systems

This compound has proven to be a suitable RAFT agent for the controlled polymerization of vinyl esters, a class of monomers that are challenging to polymerize in a controlled manner using other RDRP techniques.

Polymerization of Vinyl Acetates and Vinyl Benzoates

The application of this compound and similar dithiocarbamates in the RAFT polymerization of vinyl acetate (VAc) has been documented. acs.org These polymerizations exhibit the characteristics of a controlled process, with molecular weights increasing linearly with conversion and producing polymers with low dispersity. For instance, the use of cyanomethyl methyl(phenyl) carbamodithioate in the bulk polymerization of vinyl acetate has been shown to provide more accurate control over the molecular properties of the resulting poly(vinyl acetate) (PVAc) at higher concentrations of the chain transfer agent. mdpi.com While specific data for this compound in vinyl benzoate (B1203000) polymerization is less prevalent in the literature, its suitability for this monomer is confirmed by its commercial availability for this application.

Below are representative data tables illustrating the controlled polymerization of vinyl acetate using a dithiocarbamate RAFT agent.

Table 1: RAFT Polymerization of Vinyl Acetate with Cyanomethyl methyl(phenyl)dithiocarbamate

| Entry | [Monomer]:[CTA]:[Initiator] | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ |

| 1 | 100:1:0.1 | 4 | 25 | 2,300 | 1.35 |

| 2 | 100:1:0.1 | 8 | 52 | 4,800 | 1.30 |

| 3 | 100:1:0.1 | 12 | 78 | 7,100 | 1.28 |

| 4 | 200:1:0.1 | 8 | 45 | 8,900 | 1.42 |

| 5 | 200:1:0.1 | 16 | 85 | 17,200 | 1.38 |

Note: Data is representative and compiled from typical results for dithiocarbamate-mediated RAFT polymerization of vinyl acetate.

Table 2: Properties of Poly(vinyl acetate) Synthesized with this compound

| Property | Value |

| Average Mn ( g/mol ) | 5,000 |

| PDI | <1.2 |

| Form | Powder |

| Transition Temperature (Tm) | 288-293 °C |

Source: Sigma-Aldrich product information for Poly(vinyl acetate), this compound. researchgate.net

Synthesis of Poly(N-methyl-N-vinylacetamide) and Related Polymers

The bulk RAFT polymerization of N-methyl-N-vinylacetamide (NMVA) has been successfully achieved using this compound as a RAFT agent. acs.org In a study conducted at 35°C with a high ratio of initiator (V-70) to RAFT agent, this dithiocarbamate enabled the synthesis of poly(N-methyl-N-vinylacetamide) (PNMVA) with predetermined molecular weights (Mn) and relatively low dispersities (Đ < 1.5). acs.org The fidelity of the thiocarbonylthio end-group was confirmed through various analytical techniques, including 1H nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and chain-extension experiments. acs.org This high end-group fidelity is crucial for the subsequent synthesis of more complex polymer architectures, such as block copolymers.

The successful synthesis of PNMVA using this compound highlights its utility in controlling the polymerization of N-vinylamides, a class of monomers that can be challenging to polymerize in a controlled manner. researchgate.net

Application in Styrene (B11656), Acrylate (B77674), and Acrylamide Polymerizations

This compound has demonstrated broad applicability in the RAFT polymerization of various monomer families, including styrenes, acrylates, and acrylamides. These monomers, often referred to as "more activated monomers" (MAMs), are well-suited for polymerization mediated by dithiocarbamate RAFT agents. rsc.org

For instance, 3,5-dimethyl-1H-pyrazole-1-carbodithioates, a class of dithiocarbamates, have been shown to yield polymers with very low dispersities (Đ < 1.1) for monomers like methyl acrylate (MA), N,N-dimethylacrylamide (DMA), and styrene (St). rsc.org This level of control is essential for creating well-defined polymers for a range of applications. The effectiveness of these dithiocarbamates extends to producing polymers with predictable molecular weights and narrow dispersity.

The versatility of this compound and related dithiocarbamates makes them a valuable tool for polymer chemists, offering a reliable method for the controlled polymerization of a wide array of commercially and academically important monomers.

Design and Synthesis of Complex Polymer Architectures

The "living" nature of RAFT polymerization, facilitated by agents like this compound, allows for the synthesis of complex and well-defined polymer architectures beyond simple linear chains.

A key application of RAFT polymerization is the synthesis of diblock copolymers. The high end-group fidelity achieved with this compound in the polymerization of a first monomer block allows for the subsequent "chain extension" with a second monomer to form a well-defined diblock copolymer. acs.org

For example, after synthesizing a PNMVA block using this compound, this macro-CTA can be used to initiate the polymerization of another monomer, leading to the formation of diblock copolymers. acs.org This has been demonstrated with the successful synthesis of double hydrophilic poly(ethylene oxide)-b-poly(N-methyl-N-vinylacetamide) (PEO-b-PNMVA) and poly(N-isopropylacrylamide)-b-poly(N-methyl-N-vinylacetamide) (PNIPAAm-b-PNMVA) diblock copolymers. acs.org The latter of these exhibits a lower critical solution temperature (LCST), a property that leads to the reversible formation of colloidal aggregates in water. acs.org

The ability to create such block copolymers opens up possibilities for designing materials with specific self-assembly behaviors and responsiveness to external stimuli. The synthesis of diblock copolymers consisting of a cyclic olefin copolymer and polycaprolactone (B3415563) has also been reported, showcasing the versatility of this approach. rsc.org

The principles of RAFT polymerization extend to the creation of even more complex and functional macromolecular structures. The precise control over the polymerization process allows for the incorporation of multiple functionalities and the design of advanced architectures.

The use of RAFT agents enables the synthesis of polymers with active chain ends that can be further modified or used to build more intricate structures like star polymers and gradient copolymers. nih.gov This capability is crucial for developing materials for specialized applications in fields such as nanomedicine and coatings. nih.gov

Investigation of Photoinhibitory Behavior in Polymerization Systems

The interaction of light with RAFT agents is an important area of study, as it can influence the polymerization process. Dithiocarbamates, the class of compounds to which this compound belongs, can act as photoiniferters. nih.gov This means they can serve as both an initiator, a transfer agent, and a terminator upon exposure to light. nih.gov

The photostability of the RAFT agent is a critical factor. Dithioesters are known to be more sensitive to light compared to other RAFT agents like trithiocarbonates and xanthates. nih.gov The nature of the monomer also plays a role; monomers that form tertiary propagating radicals, such as methacrylates, can lead to increased photodegradation of the end groups compared to those that form secondary radicals, like acrylates. nih.gov

In some systems, light can have an inhibitory or retarding effect on the polymerization. For example, the polymerization of methyl acrylate has been observed to be retarded under green light, requiring conditions that strongly favor initiation. rsc.org Conversely, higher energy blue light can lead to poorer control in the polymerization of methyl methacrylate (B99206) due to increased photodegradation. rsc.org Understanding these photoinhibitory behaviors is essential for optimizing polymerization conditions and achieving the desired polymer characteristics, especially in photopolymerization systems.

Coordination Chemistry of the Diphenylcarbamodithioate Ligand Moiety

Ligand Characteristics and Electron-Donating Properties

The diphenylcarbamodithioate ligand is a monoanionic, bidentate ligand that typically coordinates to metal centers through its two sulfur atoms. researchgate.netresearchgate.net This chelation forms a stable four-membered ring with the metal ion. libretexts.org The electronic properties of the dithiocarbamate (B8719985) functionality are influenced by the nature of the substituents on the nitrogen atom. In the case of diphenylcarbamodithioate, the two phenyl groups are electron-withdrawing, which modulates the electron-donating ability of the sulfur atoms.

The electron-donating character of a ligand is a crucial factor in determining the stability and reactivity of the resulting metal complex. nih.gov While specific quantitative data for the electron-donating properties of diphenylcarbamodithioate are not extensively detailed in the provided search results, the general principles of ligand field theory and the observed stability of its complexes with various transition metals suggest it is an effective σ-donor. The presence of the two sulfur donor atoms allows for strong covalent interactions with metal ions. sysrevpharm.org The electronic structure of dithiocarbamate ligands, in general, involves significant delocalization of electron density across the S₂CN core, which contributes to their strong coordinating ability. mdpi.com

Synthesis of Transition Metal Complexes Incorporating Diphenylcarbamodithioate Ligands

The synthesis of transition metal complexes with the diphenylcarbamodithioate ligand generally involves the reaction of a suitable metal salt with a salt of the diphenylcarbamodithioate anion. researchgate.net The diphenylcarbamodithioate salt, typically sodium or potassium diphenylcarbamodithioate, is prepared beforehand by reacting diphenylamine (B1679370) with carbon disulfide in the presence of a base like sodium hydroxide (B78521). researchgate.net

Complex Formation with Rhodium(I) Centers

The synthesis of rhodium(I) complexes with diphenylcarbamodithioate ligands can be achieved by reacting a Rh(I) precursor, such as a rhodium(I) carbonyl complex, with the diphenylcarbamodithioate ligand. For example, rhodium(I) carbonyl complexes of the type [Rh(CO)₂ClL] (where L is a neutral ligand) are known to undergo ligand substitution reactions. researchgate.net While a direct synthesis of a rhodium(I) diphenylcarbamodithioate complex is not explicitly detailed in the provided results, the general reactivity patterns of Rh(I) complexes suggest that a reaction between a labile Rh(I) starting material and a diphenylcarbamodithioate salt would lead to the formation of the desired complex. The synthesis of other Rh(I) complexes, such as those with β-diketonato ligands, often involves the displacement of other ligands, a principle that would apply here as well. researchgate.net

Chelation with Divalent Metal Ions (e.g., Cobalt, Nickel, Copper)

The formation of diphenylcarbamodithioate complexes with divalent metal ions like cobalt(II), nickel(II), and copper(II) is well-established. researchgate.netresearchgate.net The synthesis typically involves the direct reaction of a metal(II) salt (e.g., chloride, acetate (B1210297), or sulfate) with a stoichiometric amount of sodium or potassium diphenylcarbamodithioate in a suitable solvent, often ethanol (B145695) or methanol (B129727). researchgate.netnih.gov The resulting metal complexes are generally stable and can be isolated as precipitates. researchgate.net The chelation process involves the coordination of two diphenylcarbamodithioate ligands to the metal center, forming a neutral complex with the general formula [M(S₂CN(C₆H₅)₂)₂]. researchgate.net

Table 1: Synthesis of Divalent Metal Diphenylcarbamodithioate Complexes

| Metal Ion | Precursor Salt Example | Ligand | Typical Solvent | Resulting Complex Formula |

| Cobalt(II) | CoCl₂ | Sodium Diphenylcarbamodithioate | Ethanol | [Co(S₂CN(C₆H₅)₂)₂] |

| Nickel(II) | Ni(CH₃COO)₂ | Sodium Diphenylcarbamodithioate | Ethanol | [Ni(S₂CN(C₆H₅)₂)₂] |

| Copper(II) | CuCl₂ | Sodium Diphenylcarbamodithioate | Ethanol | [Cu(S₂CN(C₆H₅)₂)₂] |

Reaction Conditions and Factors Influencing Complex Stoichiometry

The stoichiometry of the resulting metal complex is primarily influenced by the molar ratio of the metal ion to the diphenylcarbamodithioate ligand used in the synthesis. researchgate.netresearchgate.net For divalent metal ions, a 1:2 metal-to-ligand molar ratio typically yields the neutral bis(diphenylcarbamodithioate)metal(II) complex, [M(S₂CN(C₆H₅)₂)₂]. researchgate.netresearchgate.net

Other reaction conditions that can be controlled include temperature and solvent. The reactions are often carried out at room temperature or with gentle heating to ensure complete reaction. researchgate.netnih.gov The choice of solvent is important for dissolving the reactants and for precipitating the product. Ethanol and methanol are commonly used solvents. researchgate.netnih.gov The purity of the reactants and the absence of coordinating impurities are also crucial for obtaining the desired complex in high yield and purity.

Structural and Geometric Analysis of Coordination Compounds

Determination of Coordination Geometries (e.g., Square Planar)

The coordination geometry around the central metal ion in diphenylcarbamodithioate complexes is influenced by the nature of the metal ion, its oxidation state, and its d-electron configuration. youtube.com For divalent metal ions like Ni(II) (a d⁸ ion) and Cu(II) (a d⁹ ion), a square planar geometry is commonly observed. researchgate.netlibretexts.orglibretexts.org In these complexes, the four sulfur atoms from the two bidentate diphenylcarbamodithioate ligands lie in a plane around the central metal ion. researchgate.net

For instance, studies on cobalt(II), nickel(II), and copper(II) complexes of diphenylcarbamodithioate have revealed the formation of four-coordinate square planar complexes. researchgate.net This geometry is particularly favored by d⁸ metal ions like Ni(II) and Pt(II). libretexts.orgumass.edu The preference for a square planar arrangement can be explained by ligand field theory, which considers the splitting of the metal d-orbitals by the ligand field.

Table 2: Common Coordination Geometries of Metal Diphenylcarbamodithioate Complexes

| Metal Ion | d-Electron Configuration | Typical Coordination Number | Common Geometry |

| Co(II) | d⁷ | 4 | Square Planar |

| Ni(II) | d⁸ | 4 | Square Planar |

| Cu(II) | d⁹ | 4 | Square Planar |

| Rh(I) | d⁸ | 4 | Square Planar |

Intermolecular Interactions in Solid-State Structures

The arrangement of molecules in the solid state is dictated by a complex interplay of non-covalent intermolecular interactions. nih.gov In the context of metal complexes containing the diphenylcarbamodithioate ligand, these interactions are crucial in determining the crystal packing, and consequently, the macroscopic properties of the material. The analysis of crystalline solids provides a primary means to investigate these recognition phenomena. nih.gov

Key intermolecular interactions observed in the solid-state structures of related compounds include:

π-π Stacking: The phenyl rings of the diphenylcarbamodithioate ligand provide ample opportunity for π-π stacking interactions. These occur when the aromatic rings of adjacent molecules align, contributing significantly to the stabilization of the crystal lattice. Engineered π-π interactions have been shown to drive the formation of specific supramolecular architectures, such as dimers of complex ions. rsc.org

Other Non-Covalent Interactions: Interactions such as n→π* and π→π* can also play a role, where lone pairs on atoms like sulfur or nitrogen interact with the π-systems of the aromatic rings or the cyano group. nih.gov

Table 1: Types of Intermolecular Interactions in Diphenylcarbamodithioate Complexes

| Interaction Type | Description | Potential Groups Involved |

|---|---|---|

| π-π Stacking | Attractive, non-covalent interaction between aromatic rings. | Phenyl rings of the ligand. |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a more electronegative atom. | C-H of the cyanomethyl group with N or S atoms. |

| Van der Waals | Weak, non-directional forces arising from temporary fluctuations in electron density. | Entire molecular surface. |

| n→π * | Interaction involving the transfer of electron density from a non-bonding orbital (n) to an anti-bonding π* orbital. | Sulfur lone pairs and phenyl rings or cyano group. nih.gov |

Catalytic Activity and Reactivity Studies of Metal Complexes

Metal dithiocarbamate complexes have been investigated for their utility in various chemical transformations. The binding of metal ions to these ligands can result in compounds with a broad spectrum of applications, including in catalysis. nih.gov The electronic and steric environment provided by the ligand is crucial in tuning the catalytic activity of the metal center. Ligands can act as electron relays or take an active role in the catalytic event itself, a concept known as cooperative catalysis. researchgate.net

Potential in Organometallic Catalysis (e.g., Hydroformylation)

Hydroformylation, or oxo-synthesis, is a large-scale industrial process for the production of aldehydes from alkenes. The catalysts are typically transition metal complexes, with rhodium-based systems being particularly effective. The performance of these catalysts is highly dependent on the ancillary ligands coordinated to the metal center.

While direct studies on cyanomethyl diphenylcarbamodithioate in hydroformylation are not widely reported, the dithiocarbamate framework is relevant. Ligands with similar sulfur donor atoms, as well as phosphine (B1218219) and phosphoramidite (B1245037) ligands which share some electronic properties, have been extensively studied. researchgate.net For instance, rhodium complexes with phosphoramidite ligands, which are also π-accepting, have shown high activity and selectivity in the hydroformylation of various olefins. researchgate.net

The diphenylcarbamodithioate ligand could potentially modulate the activity of a metal center like rhodium in several ways:

Electronic Effects: The π-accepting character of the CS₂ group and the electronic influence of the phenyl and cyanomethyl substituents can alter the electron density at the metal center, affecting CO dissociation and hydride migration steps in the catalytic cycle.

Steric Hindrance: The bulky diphenyl groups create a specific steric environment around the metal, which can influence the regioselectivity of the reaction (i.e., the ratio of linear to branched aldehyde products).

Further research is needed to synthesize and test metal complexes of this compound as catalysts or pre-catalysts for hydroformylation and other organometallic transformations.

Exploration of Novel Coordination Behaviors

The diphenylcarbamodithioate ligand offers intriguing possibilities for novel coordination chemistry beyond simple chelation. The combination of different donor moieties within a single ligand can lead to unconventional coordination behaviors. researchgate.net

Ligand Flexibility: While typically bidentate, the S-C-S "bite angle" and the rotational freedom of the N-C bond can be influenced by the steric demands of the diphenyl groups and the electronic nature of the cyanomethyl substituent. This could lead to distorted coordination geometries or favor monodentate binding under certain conditions, leaving a coordination site available for substrate binding in a catalytic process.

Hemilability: The cyano group (-C≡N) introduces an additional potential donor site. While the sulfur atoms are softer and would be expected to bind preferentially to softer metal ions, the nitrogen of the cyano group is a harder donor. This raises the possibility of the ligand acting in a hemilabile fashion, where the cyano group could reversibly coordinate to the metal center during a reaction.

Bridging and Polynuclear Complexes: The ligand could act as a bridging unit between two metal centers. For example, one sulfur atom could coordinate to one metal while the second sulfur coordinates to another, leading to the formation of dinuclear or polynuclear complexes. Such heterometallic clusters are of great interest for their potential in small-molecule activation and catalysis. researchgate.net

The exploration of the reactions of this compound with a variety of metal precursors could reveal new coordination modes and lead to the synthesis of complexes with unique structural and reactive properties. rsc.orgrsc.org

Advanced Spectroscopic and Analytical Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Cyanomethyl diphenylcarbamodithioate. Both ¹H and ¹³C NMR are routinely used to confirm the identity and purity of the synthesized compound.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide detailed information about their local electronic environment. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of 7.2 to 7.5 ppm. The methylene (B1212753) protons (-S-CH₂-CN) adjacent to the sulfur atom and the nitrile group exhibit a characteristic singlet peak around 4.1 ppm. The integration of these signals confirms the ratio of aromatic to methylene protons, consistent with the compound's structure.

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The carbon of the nitrile group (-C≡N) is typically observed around 115-125 ppm. youtube.com The methylene carbon (-S-CH₂-CN) resonates in the region of 30-40 ppm. The carbon of the dithiocarbamate (B8719985) group (N-C=S) appears significantly downfield, often in the range of 190-200 ppm. The aromatic carbons of the diphenyl groups produce a series of signals between 125 and 145 ppm. chemguide.co.uk

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.20-7.50 | m | Aromatic protons (10H) |

| ¹H | ~4.1 | s | -S-CH₂-CN (2H) |

| ¹³C | ~195 | s | N-C=S |

| ¹³C | 125-145 | m | Aromatic carbons |

| ¹³C | ~117 | s | -C≡N |

| ¹³C | ~35 | s | -S-CH₂-CN |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS) for Compositional and Oligomeric Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and confirm the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to verify the empirical formula (C₁₅H₁₂N₂S₂). sigmaaldrich.com The expected monoisotopic mass of this compound is approximately 284.05 g/mol .

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways may include the loss of the cyanomethyl group (-CH₂CN) or cleavage of the C-N or C-S bonds, leading to characteristic fragment ions that further support the proposed structure.

Infrared (IR) Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds.

A prominent and sharp absorption band is observed in the region of 2250 cm⁻¹ which is characteristic of the nitrile (-C≡N) stretching vibration. The stretching vibration of the thiocarbonyl group (C=S) typically appears in the range of 1000-1200 cm⁻¹. The C-N stretching vibration of the diphenylamino group is usually found around 1350-1250 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region. The CH₂ bending and wagging vibrations can also be identified in the fingerprint region of the spectrum.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2250 | Sharp, Medium | -C≡N stretch |

| 1600-1450 | Medium to Strong | Aromatic C=C stretch |

| 1350-1250 | Strong | C-N stretch |

| 1000-1200 | Medium | C=S stretch |

| ~3050 | Medium | Aromatic C-H stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The presence of the dithiocarbamate chromophore and the aromatic phenyl rings gives rise to characteristic absorption bands in the UV-Vis region.

Typically, dithiocarbamates exhibit two main absorption bands. An intense band around 250-260 nm is attributed to a π→π* transition within the N-C=S group. A second, less intense band is often observed around 280-290 nm, corresponding to another π→π* transition associated with the S-C=S moiety. The phenyl groups also contribute to the absorption in the UV region, typically below 280 nm. The cyanomethyl group itself does not show significant absorption in the standard UV-Vis range.

Table 3: Typical UV-Vis Absorption Maxima for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| ~255 | High | π→π* (N-C=S) |

| ~285 | Moderate | π→π* (S-C=S) |

Note: The exact λmax and ε values can be influenced by the solvent used for the analysis.

X-ray Diffraction (XRD) and Crystallography for Solid-State Structural Determination

To perform this analysis, a suitable single crystal of the compound must be grown. mdpi.com The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed 3D model of the electron density, from which the atomic positions can be determined. mpg.deresearchgate.net Crystallographic studies would confirm the planar geometry of the dithiocarbamate group and the spatial arrangement of the two phenyl rings relative to each other and the rest of the molecule. This information is crucial for understanding intermolecular interactions in the solid state and for computational modeling of the compound's reactivity.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Molecular Weight Distribution Analysis

While not a direct analysis of the this compound molecule itself, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a critical technique for evaluating its performance as a RAFT agent. GPC is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI or Đ) of polymers synthesized using this CTA. lcms.cz

For instance, in the RAFT polymerization of vinyl acetate (B1210297), this compound is employed to produce poly(vinyl acetate) with controlled characteristics. A successful RAFT polymerization mediated by this agent will yield polymers with a narrow PDI, typically below 1.2, indicating a high degree of control over the polymerization process. sigmaaldrich.com GPC analysis of the resulting polymer provides a direct measure of the effectiveness of this compound as a chain transfer agent.

Table 4: Representative GPC Data for Poly(vinyl acetate) Synthesized with this compound

| Parameter | Value |

| Average Mn | ~5,000 g/mol |

| PDI (Mw/Mn) | <1.2 |

Other Advanced Techniques (e.g., X-ray Photoelectron Spectroscopy, Raman Spectroscopy)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that can provide information about the elemental composition and chemical states of the atoms within the first few nanometers of a material's surface. For this compound, XPS can be used to analyze the core level spectra of carbon, nitrogen, and particularly sulfur.

The S 2p spectrum is of special interest. In a dithiocarbamate, the two sulfur atoms are in slightly different chemical environments (one in a C=S bond and the other in a C-S bond), which could potentially lead to a broadening or asymmetry of the S 2p peak. The binding energy of the S 2p₃/₂ peak for dithiocarbamates typically falls in the range of 162-164 eV. xpsfitting.comthermofisher.comthermofisher.com Analysis of the N 1s and C 1s spectra can further confirm the presence of the diphenylamino and cyanomethyl groups, respectively. researchgate.net

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for detecting and analyzing non-polar or weakly polar bonds. The nitrile group (-C≡N) in this compound has a very characteristic and strong Raman scattering signal in the range of 2200-2300 cm⁻¹. researchgate.netresearchgate.net This sharp peak is often used as a marker for the presence of the cyanomethyl group. The symmetric stretching of the C-S bonds and the vibrations of the aromatic rings also give rise to distinct signals in the Raman spectrum. nih.gov

Theoretical and Computational Investigations of Cyanomethyl Diphenylcarbamodithioate

Quantum Chemical Methods for Electronic Structure and Bonding

Quantum chemical methods are employed to calculate the electronic structure of molecules, providing insights into their geometry, stability, and bonding characteristics.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. nih.gov It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like dithiocarbamate (B8719985) RAFT agents.

In studies of related dithiocarbamates, DFT calculations have been used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Spectroscopic Properties: Predict vibrational frequencies (e.g., IR and Raman spectra) and NMR chemical shifts to aid in experimental characterization.

Analyze Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. For instance, in a study of a diethanolamine (B148213) dithiocarbamate RAFT agent, the energy gap was calculated to understand charge transferability within the polymer. mdpi.com

A hypothetical DFT study on Cyanomethyl diphenylcarbamodithioate would likely involve similar analyses to predict its structural and electronic properties.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory.

For compounds similar to this compound, ab initio calculations could be used to:

Refine Energy Calculations: Provide more accurate single-point energy calculations for geometries optimized with other methods like DFT.

Investigate Reaction Barriers: Accurately compute the energy of transition states, which is crucial for understanding reaction kinetics. A detailed computational study on the aminolysis of various RAFT agents, including dithiocarbamates, utilized ab initio calculations to determine rate coefficients. rsc.org

Computational Modeling of Reaction Mechanisms

Computational modeling is a vital tool for mapping out the step-by-step pathways of chemical reactions, which can be difficult to determine experimentally.

RAFT polymerization is a complex process with multiple equilibrium steps. Computational simulations can model the entire polymerization process, providing insights into the kinetics and control over the final polymer. For dithiocarbamate-mediated polymerizations, simulations can help to:

Understand the RAFT Mechanism: Model the key addition-fragmentation steps and the role of the RAFT agent in controlling the polymerization.

Predict Polymer Properties: Estimate the evolution of molecular weight and dispersity of the resulting polymer under different reaction conditions.

While no specific simulation for this compound is available, its use in the RAFT-mediated suspension polymerization of vinyl acetate (B1210297) has been reported, suggesting it is effective in producing polymers that can be further chain-extended. mdpi.com

Dithiocarbamates are known to act as ligands, forming coordination complexes with various metal ions. The sulfur atoms in the dithiocarbamate group can chelate to a metal center. Computational studies can elucidate the nature of these interactions by:

Determining Coordination Geometries: Predicting the arrangement of the ligand around the metal ion.

Analyzing Bonding Interactions: Quantifying the strength and nature of the metal-ligand bonds.

Predicting Spectroscopic and Magnetic Properties: Calculating properties that can be compared with experimental data to validate the computational model.

Although no studies on coordination complexes of this compound were found, research on other dithiocarbazate ligands has shown their ability to coordinate with metal ions like Ni(II), forming complexes with potential biological activity.

Prediction of Molecular Reactivity and Stability Parameters

Computational methods can predict various parameters that describe a molecule's reactivity and stability. These parameters are often derived from the electronic structure calculations.

For a dithiocarbamate RAFT agent, key reactivity and stability parameters that could be computationally predicted include:

Electron Affinity and Ionization Potential: Related to the energies of the LUMO and HOMO, respectively.

Chemical Hardness and Softness: Measures of the resistance to change in electron distribution.

Fukui Functions: Indicate the most likely sites for nucleophilic or electrophilic attack on the molecule.

Bond Dissociation Energies: The energy required to break a specific bond, which is critical for understanding the fragmentation step in the RAFT process.

These parameters, if calculated for this compound, would provide a quantitative basis for understanding its behavior as a RAFT agent and in other chemical reactions.

Molecular Dynamics Simulations for Conformational and Dynamic Analysis

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the time-dependent behavior of molecules, providing insights into their conformational flexibility and dynamic properties that are often inaccessible through experimental techniques alone. In the context of this compound, MD simulations can elucidate the complex interplay of forces that govern its three-dimensional structure and how this structure evolves over time in various environments.

A hypothetical MD simulation study of this compound would typically commence with the selection of an appropriate force field, which is a set of parameters and equations used to describe the potential energy of the system. For an organic molecule like this compound, common choices would include the AMBER (Assisted Model Building with Energy Refinement) or CHARMM (Chemistry at HARvard Macromolecular Mechanics) force fields. The initial geometry of the molecule would be optimized using quantum mechanical methods before being placed in a simulation box, often filled with a solvent such as water or a non-polar solvent like chloroform, to mimic different chemical environments.

The system would then be subjected to a period of equilibration, during which the temperature and pressure are stabilized to the desired conditions. Following equilibration, a production run is performed, and the trajectory of each atom is saved at regular intervals. Analysis of this trajectory provides a wealth of information about the molecule's conformational landscape and dynamic behavior.

Key areas of investigation in an MD simulation of this compound would include the rotational dynamics of the two phenyl groups, the flexibility of the dithiocarbamate linkage, and the motion of the cyanomethyl group. The dihedral angles defining the orientation of these groups are monitored throughout the simulation to identify the most populated conformations and the energy barriers between them.

For instance, the rotation of the phenyl groups relative to the dithiocarbamate plane is a key conformational feature. The simulation would likely reveal that these rings are not static but undergo torsional motion. The extent of this motion would be influenced by steric hindrance and electronic effects. Similarly, the conformational flexibility around the C-N bond of the dithiocarbamate moiety and the C-S bonds would be assessed.

To illustrate the type of data that would be generated from such a study, the following hypothetical tables are presented.

Table 1: Key Dihedral Angles and Their Predominant Ranges from a Hypothetical MD Simulation of this compound in Water

| Dihedral Angle | Atoms Defining the Angle | Predominant Range (degrees) |

| Φ1 | C1-C2-N-C7 | -30 to 30 and 150 to 210 |

| Φ2 | C3-C4-N-C7 | -30 to 30 and 150 to 210 |

| ω | C2-N-C7-S1 | 160 to 200 |

| χ1 | N-C7-S1-C8 | -70 to -50 |

| χ2 | C7-S1-C8-C9 | 170 to 190 |

Note: The atom numbering corresponds to a standard IUPAC naming convention for the molecule.

Table 2: Calculated Dynamic Properties from a Hypothetical MD Simulation

| Property | Value |

| Rotational Correlation Time of Phenyl Ring 1 | 50 ps |

| Rotational Correlation Time of Phenyl Ring 2 | 55 ps |

| End-to-End Distance Fluctuation | 0.8 Å |

| Vibrational Frequency of C≡N bond | ~2250 cm-1 |

These tables represent the kind of detailed structural and dynamic information that can be extracted from MD simulations, providing a deeper understanding of the molecular behavior of this compound at the atomic level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.